REACTION_CXSMILES
|
[CH:1]1[C:6]2[CH2:7][CH:8]3[C:13](=O)[CH:11]([CH2:12][C:5]=2[CH:4]=[CH:3][CH:2]=1)[CH2:10][CH2:9]3.Cl.[NH2:16][OH:17]>N1C=CC=CC=1.CCO>[CH:1]1[C:6]2[CH2:7][CH:8]3[C:13](=[N:16][OH:17])[CH:11]([CH2:12][C:5]=2[CH:4]=[CH:3][CH:2]=1)[CH2:10][CH2:9]3 |f:1.2|
|
Name
|
|
Quantity
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34.3 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC2=C1CC1CCC(C2)C1=O
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
resultant solution
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
to concentration in vacuo
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Type
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CUSTOM
|
Details
|
The residue was partitioned between CH2Cl2 and 10% aqueous citric acid
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with CH2Cl2 (4×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1CC1CCC(C2)C1=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |